molecular formula C22H18FN5O3 B13354923 4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine

4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine

Cat. No.: B13354923
M. Wt: 419.4 g/mol
InChI Key: JCDUVBGYPXRGRA-UHFFFAOYSA-N
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Description

4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with a cyclopropylamine and an appropriate indole precursor, the indole derivative can be synthesized through a cyclization reaction.

    Synthesis of the Pyrimidine Core: The pyrimidine core can be synthesized using a condensation reaction between a suitable amine and a nitrile derivative.

    Coupling Reaction: The final step involves coupling the indole derivative with the pyrimidine core using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro and methoxy positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Amino derivatives from the reduction of the nitro group.

    Substitution Products: Substituted derivatives at the fluoro and methoxy positions.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, the compound may be investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound could be explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industrial applications, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-fluoro-2-methoxyphenyl)pyrimidin-2-amine: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-chloro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine: Contains a chloro group instead of a fluoro group, which may influence its chemical properties.

Uniqueness

The presence of the nitro group and the specific substitution pattern on the phenyl ring make 4-(1-Cyclopropyl-1H-indol-3-yl)-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine unique. These structural features can significantly impact its chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H18FN5O3

Molecular Weight

419.4 g/mol

IUPAC Name

4-(1-cyclopropylindol-3-yl)-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine

InChI

InChI=1S/C22H18FN5O3/c1-31-21-10-16(23)20(28(29)30)11-18(21)26-22-24-9-8-17(25-22)15-12-27(13-6-7-13)19-5-3-2-4-14(15)19/h2-5,8-13H,6-7H2,1H3,(H,24,25,26)

InChI Key

JCDUVBGYPXRGRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)[N+](=O)[O-])F

Origin of Product

United States

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